

An In-depth Technical Guide to 2-Bromo-6-chlorotoluene

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Compound of Interest

Compound Name: 2-Bromo-6-chlorotoluene

Cat. No.: B1265782

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-6-chlorotoluene**, a halogenated aromatic compound with applications in organic synthesis. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis via the Sandmeyer reaction, outlines purification and analytical methods, and discusses its potential applications, particularly as a building block in the development of pharmaceuticals and agrochemicals.

Chemical and Physical Properties

2-Bromo-6-chlorotoluene, with the CAS number 62356-27-8, is a substituted toluene molecule featuring both bromine and chlorine atoms on the aromatic ring.^[1] Its chemical structure and properties are summarized in the tables below.

Table 1: Chemical Identification

Identifier	Value
CAS Number	62356-27-8[1]
Molecular Formula	C ₇ H ₆ BrCl[1]
IUPAC Name	1-Bromo-3-chloro-2-methylbenzene[2]
Synonyms	6-Bromo-2-chlorotoluene, 2-Chloro-6-bromotoluene

Table 2: Physical and Chemical Properties

Property	Value
Molecular Weight	205.48 g/mol [1]
Appearance	Clear liquid[1]
Density	1.56 g/cm ³ [1]
Boiling Point	100 °C at 25 mmHg[1]
Flash Point	95 °C[1]
Refractive Index	1.5780[1]
Storage Temperature	Room Temperature, sealed in dry conditions[1]

Synthesis of 2-Bromo-6-chlorotoluene

A common and effective method for the synthesis of **2-Bromo-6-chlorotoluene** is the Sandmeyer reaction, starting from 2-chloro-6-methylaniline.[3][4] This multi-step process involves the diazotization of the starting amine followed by a copper(I) bromide-mediated substitution.

Experimental Protocol: Sandmeyer Reaction

This protocol is adapted from established procedures for similar Sandmeyer reactions.[5][6][7]

Materials:

- 2-chloro-6-methylaniline
- Hydrobromic acid (48%)
- Sodium nitrite (NaNO_2)
- Copper(I) bromide (CuBr)
- Ice
- Dichloromethane (or diethyl ether)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (or sodium sulfate)
- Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- Diazotization:
 - In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-chloro-6-methylaniline in 48% hydrobromic acid.
 - Cool the mixture to 0-5 °C in an ice-salt bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
 - Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
- Sandmeyer Reaction:
 - In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

- Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
- Work-up and Extraction:
 - Cool the reaction mixture to room temperature and extract the product with dichloromethane or diethyl ether.
 - Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent.
- Purification:
 - Remove the solvent by rotary evaporation.
 - Purify the crude product by vacuum distillation to obtain pure **2-Bromo-6-chlorotoluene**.
[\[5\]](#)

Analytical Methods

The purity and identity of **2-Bromo-6-chlorotoluene** can be confirmed using standard analytical techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the compound and confirm its molecular weight.[\[2\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.[\[8\]](#)

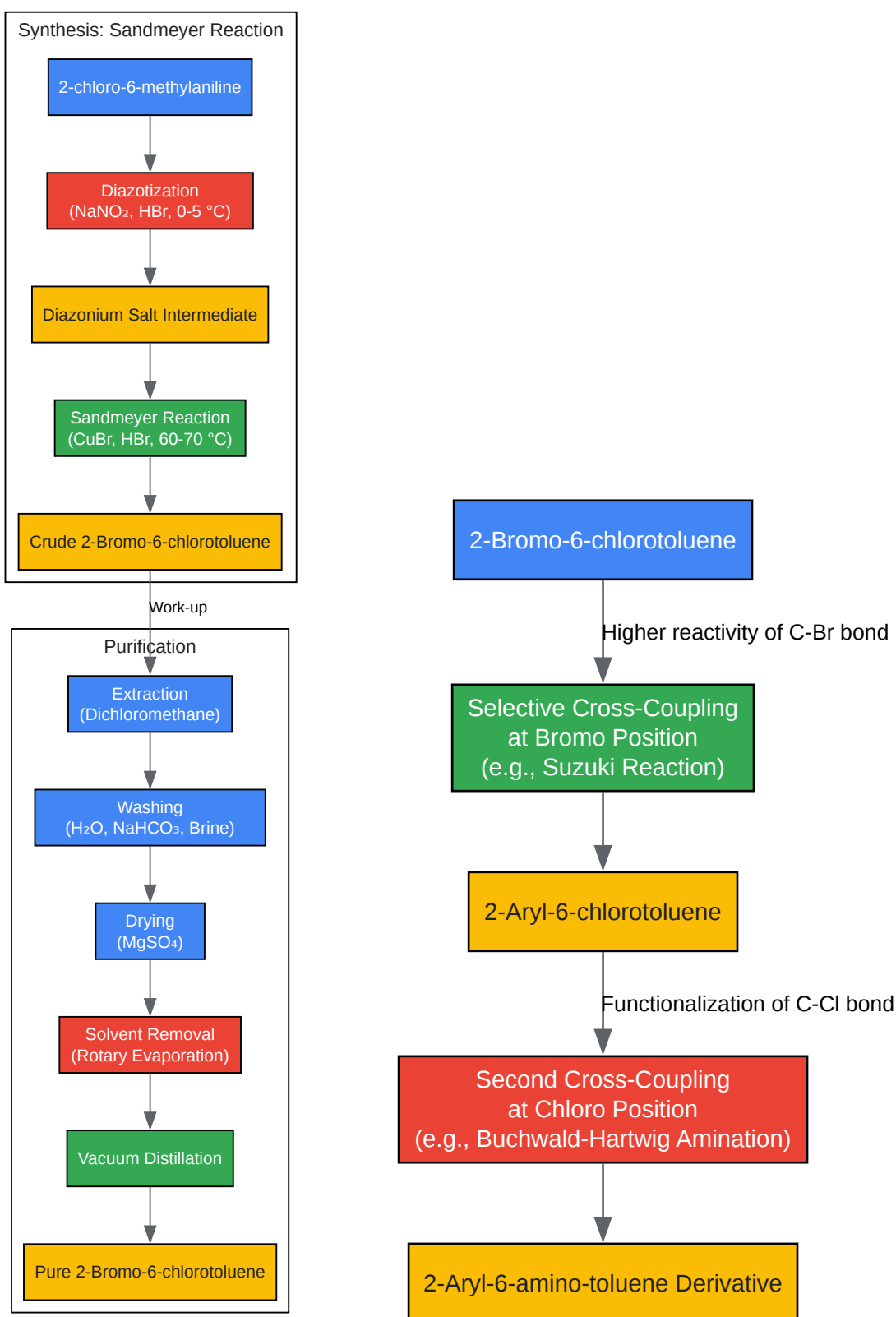
Applications in Research and Development

2-Bromo-6-chlorotoluene is a valuable building block in organic synthesis, primarily due to the differential reactivity of its two halogen substituents. This allows for selective functionalization in cross-coupling reactions, which are fundamental in the synthesis of complex molecules for various applications.

- **Pharmaceutical and Agrochemical Synthesis:** Halogenated aromatic compounds are key intermediates in the synthesis of many active pharmaceutical ingredients and agrochemicals. The presence of bromo and chloro groups on the toluene ring provides two handles for further chemical transformations, enabling the construction of diverse molecular scaffolds. While specific biological activities for **2-bromo-6-chlorotoluene** are not widely reported, its structural motifs are present in various biologically active compounds.
- **Cross-Coupling Reactions:** The bromo substituent is generally more reactive than the chloro substituent in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This chemoselectivity allows for the sequential introduction of different functional groups at the 2- and 6-positions of the toluene ring, facilitating the synthesis of complex, sterically hindered molecules.

Visualizations

Synthesis and Purification Workflow



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